molecular formula C24H17Cl2N3 B2453767 8-chloro-1-(4-chlorophenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901004-83-9

8-chloro-1-(4-chlorophenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2453767
CAS No.: 901004-83-9
M. Wt: 418.32
InChI Key: FHDMZHXVHAVWHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    Chlorination: The pyrazoloquinoline core is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro substituents at the desired positions.

    Ethylation: The ethyl group is introduced through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-1-(4-chlorophenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions

  • Formation of the Pyrazoloquinoline Core

      Starting Materials: The synthesis begins with the reaction of 4-chlorobenzaldehyde and 4-ethylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazones.

      Cyclization: The hydrazones undergo cyclization in the presence of a suitable catalyst, such as acetic acid, to form the pyrazoloquinoline core.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with additional functional groups.
  • Reduction

    • Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the chloro groups to corresponding amines or other functional groups.
  • Substitution

    • Nucleophilic substitution reactions can occur at the chloro positions, where nucleophiles like amines, thiols, or alkoxides replace the chloro groups, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, alkoxides, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinoline derivatives with hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Amino derivatives or other reduced forms.

    Substitution: Various substituted pyrazoloquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-chloro-1-(4-chlorophenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:

  • Medicinal Chemistry

      Anticancer Agents: The compound has been studied for its potential anticancer properties, showing activity against various cancer cell lines.

      Antimicrobial Agents: It exhibits antimicrobial activity against a range of bacterial and fungal pathogens.

  • Biological Studies

      Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics and mechanisms.

      Receptor Binding: It has been used in studies involving receptor-ligand interactions, particularly in the context of neurological receptors.

  • Industrial Applications

      Dye and Pigment Industry: The compound’s structural features make it a candidate for use in the synthesis of dyes and pigments.

      Material Science:

Mechanism of Action

The mechanism of action of 8-chloro-1-(4-chlorophenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with molecular targets such as enzymes and receptors. The chloro and ethyl substituents can enhance its binding affinity and specificity towards these targets.

    Molecular Targets: The compound may target enzymes involved in cell proliferation, such as kinases, or receptors in the central nervous system.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and neurotransmission, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

    8-chloro-1-(4-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline: Similar structure but lacks the ethyl group, which may affect its biological activity and chemical properties.

    1-(4-chlorophenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline: Lacks the chloro group at the 8-position, potentially altering its reactivity and binding characteristics.

Uniqueness

8-chloro-1-(4-chlorophenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline is unique due to the presence of both chloro and ethyl substituents, which can enhance its chemical stability, reactivity, and biological activity compared to similar compounds. These structural features may contribute to its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

8-chloro-1-(4-chlorophenyl)-3-(4-ethylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Cl2N3/c1-2-15-3-5-16(6-4-15)23-21-14-27-22-12-9-18(26)13-20(22)24(21)29(28-23)19-10-7-17(25)8-11-19/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDMZHXVHAVWHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Cl)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.